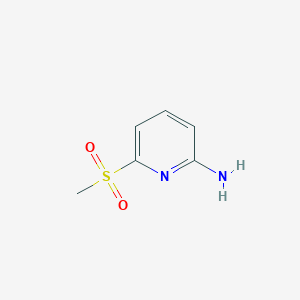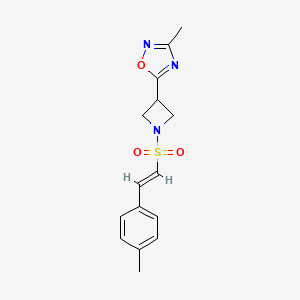
(E)-3-methyl-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-3-methyl-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole” is a chemical compound with diverse applications in scientific research1. Its unique structure and properties make it a valuable tool for studying various biological processes, drug discovery, and material science1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular formula of this compound is not explicitly mentioned in the search results. However, a similar compound, “(E)-5-methyl-2-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole”, has a molecular formula of C20H21N3O2S2.Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not provided in the search results.Applications De Recherche Scientifique
Pharmaceutical Applications : This compound has been studied in the context of pharmaceuticals, particularly in relation to azetidine, pyrrolidine, and piperidine derivatives. These compounds, including oxadiazole derivatives, are investigated for their potential as selective 5-HT-1D receptor agonists, which can be used for treating conditions like migraine. They offer the advantage of fewer side-effects compared to other treatments (Habernickel, 2001).
Antimicrobial and Antifungal Properties : Research has shown that derivatives of 1,3,4-oxadiazole, a component of the compound, exhibit significant antibacterial and antifungal activities. This includes the ability to combat various bacterial strains and fungi, indicating potential applications in the development of new antimicrobial agents (Prajapati & Thakur, 2014).
Anticancer Research : Substituted 1,3,4-oxadiazoles have been explored for their potential anti-cancer properties. Their incorporation into different molecular frameworks, such as tetrahydropyridines, has been studied for enhancing biological activity against cancer cells, making them candidates for anticancer drug development (Redda & Gangapuram, 2007).
Agricultural Applications : Certain 1,3,4-oxadiazole derivatives have been evaluated for their effectiveness against plant pathogens. They have shown promise in combating bacterial leaf blight in rice, indicating potential uses in agricultural pest control (Shi et al., 2015).
Corrosion Inhibition : Research has also delved into the use of 1,3,4-oxadiazole derivatives as corrosion inhibitors, particularly for protecting metals like steel in harsh chemical environments. This suggests applications in material science and engineering (Ammal et al., 2018).
Enzyme Inhibition and Binding Studies : These compounds have been studied for their potential in inhibiting enzymes and binding to proteins like serum albumin. This research is crucial in drug development for targeting specific biological processes (Virk et al., 2023).
Neurological Research : Azetidinyl oxadiazoles have been identified as potential modulators in neurological research, particularly as allosteric modulators of mGluR5, a receptor involved in various neurological processes. This suggests applications in treating neurological disorders (Packiarajan et al., 2012).
Safety And Hazards
The safety and hazards associated with this compound are not provided in the search results.
Orientations Futures
The future directions for the research and application of this compound are not provided in the search results.
Propriétés
IUPAC Name |
3-methyl-5-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-11-3-5-13(6-4-11)7-8-22(19,20)18-9-14(10-18)15-16-12(2)17-21-15/h3-8,14H,9-10H2,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEONZQMRQSPNPZ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CC(C2)C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CC(C2)C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-methyl-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B3013845.png)

![(1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B3013850.png)
![7-Ethoxy-1'-ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B3013851.png)
![1-(4-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea](/img/structure/B3013853.png)
![[2-(Benzylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B3013854.png)
![2-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide](/img/structure/B3013856.png)
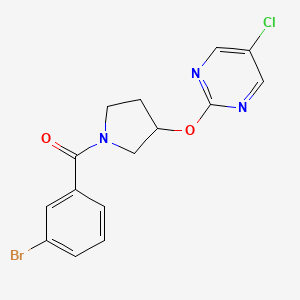
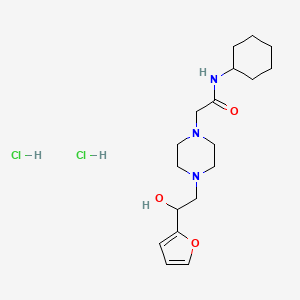
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(4-fluorophenyl)-N-methylpropanamide](/img/structure/B3013861.png)
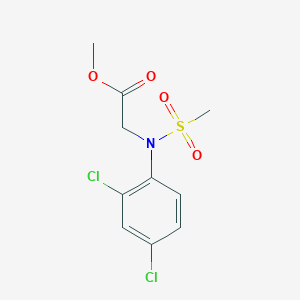
![4-[2-(2,2-Difluoroethoxy)pyridine-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B3013865.png)
